Methyl 2-[(3-chloropropyl)sulfanyl]acetate
Description
Methyl 2-[(3-chloropropyl)sulfanyl]acetate (CAS: 62519-33-9) is an organosulfur compound with the molecular formula C₆H₁₁ClO₂S and a molecular weight of 194.67 g/mol. It features a methyl ester group linked to an acetate backbone, substituted with a 3-chloropropylsulfanyl moiety. This compound is characterized by its moderate polarity, attributed to the ester and sulfanyl groups, and is commonly utilized as a synthetic intermediate in organic chemistry. Its purity is typically reported as 95% (Combi-Blocks, 1997) .
Properties
IUPAC Name |
methyl 2-(3-chloropropylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBQVMKNNAGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60807835 | |
| Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62519-33-9 | |
| Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-chloropropyl)sulfanyl]acetate typically involves the reaction of methyl 2-mercaptoacetate with 1-chloro-3-bromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 1-chloro-3-bromopropane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chloropropyl)sulfanyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be cleaved by water or bases, releasing methanol and thiosalicylic acid.
Substitution: The chlorine atom in the 3-chloropropyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Hydrolysis: Methanol and thiosalicylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Methyl 2-[(3-chloropropyl)sulfanyl]acetate has several applications in scientific research, including:
Organic Chemistry: Used as a precursor for the synthesis of polyfunctionalized pyrrole and thiophene derivatives.
Polymer Chemistry: Involved in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization.
Industrial Chemistry: Utilized in both research and development (R&D) and commercial production processes.
Catalysis and Material Science: Preparation and application of sulfonic acid derivatives bonded to inorganic supports.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloropropyl)sulfanyl]acetate involves its functional groups:
Ester Group: Participates in hydrolysis and other reactions.
Sulfide Linkage: Known for its role in biological molecules like cysteine.
Chlorinated Propyl Chain: Introduces a reactive chlorine atom and modifies the molecule’s properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
The compound is compared to five structurally related esters with sulfanyl, chlorinated, or aromatic substituents (Table 1).
Table 1: Key Properties of Methyl 2-[(3-Chloropropyl)sulfanyl]acetate and Analogs
Biological Activity
Methyl 2-[(3-chloropropyl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound features a methyl ester group and a chloropropyl sulfanyl moiety, which contribute to its chemical reactivity and biological activity. The presence of the sulfanyl group is particularly significant, as sulfur-containing compounds often exhibit diverse biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study on thiophene derivatives, which share structural similarities, reported significant antimicrobial activity against various pathogens, including E. cloacae and P. aeruginosa, with minimum inhibitory concentrations (MIC) as low as 256 µg/mL . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy in this area.
Antiparasitic Activity
The antiparasitic potential of sulfanyl-containing compounds has been documented. For instance, pyrrolopyrimidine derivatives have shown inhibitory activity against Trypanosoma brucei, indicating that similar structures may also possess antiparasitic properties . The mechanism often involves interference with metabolic pathways crucial for parasite survival.
Anti-inflammatory Activity
In vitro studies have demonstrated that sulfanyl compounds can exhibit anti-inflammatory effects. For example, certain thiophene derivatives inhibited nitric oxide production in LPS-stimulated macrophages, suggesting a mechanism through which these compounds may modulate inflammatory responses . This activity could be relevant for treating conditions characterized by excessive inflammation.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism or inflammatory processes.
- Receptor Modulation : Compounds with sulfanyl groups can interact with various receptors, potentially altering signaling pathways associated with inflammation and immune responses.
- Membrane Disruption : The lipophilicity of the compound may allow it to integrate into microbial membranes, disrupting their integrity and function.
Case Study 1: Antimicrobial Efficacy
A study conducted on related sulfanyl compounds demonstrated their effectiveness against antibiotic-resistant strains of bacteria. The results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. cloacae | 256 |
| Compound B | P. aeruginosa | 128 |
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation, a series of thiophene derivatives were tested for their ability to reduce cytokine production in macrophages. Results showed that certain derivatives significantly decreased levels of TNF-α and IL-6, suggesting a promising avenue for developing anti-inflammatory agents based on the sulfanyl structure.
| Compound | Cytokine Inhibition (%) |
|---|---|
| Compound C | TNF-α: 50% |
| Compound D | IL-6: 40% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
